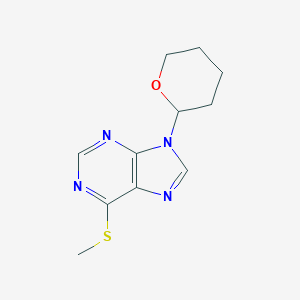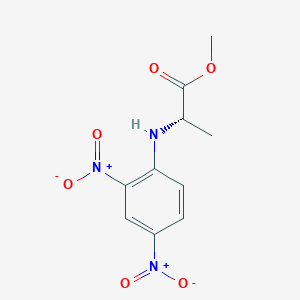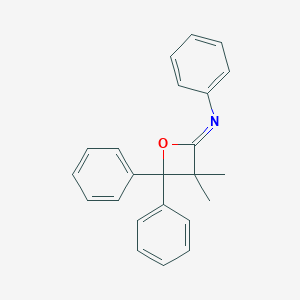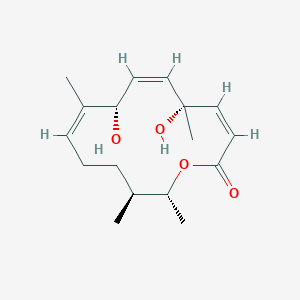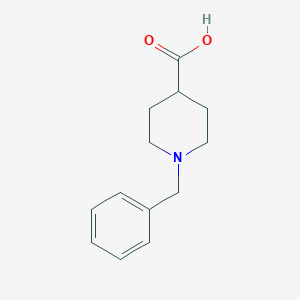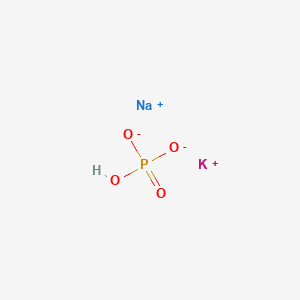
Potassium sodium hydrogenorthophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Sodium Hydrogenorthophosphate: An Overview this compound, also known as Na2HPO4.KH2PO4, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a pH of 7.5-8.5. This compound is commonly used as a buffer in biological and biochemical experiments due to its ability to maintain a stable pH. Synthesis Method this compound is synthesized by combining potassium dihydrogen phosphate (KH2PO4) and disodium hydrogen phosphate (Na2HPO4) in a specific ratio. The exact ratio of the two compounds used depends on the desired pH of the buffer solution. Scientific Research Application this compound is widely used in scientific research as a buffer in various experiments. It is commonly used in molecular biology, biochemistry, and cell biology experiments. The compound is also used in the preparation of cell culture media and in the purification of proteins. Mechanism of Action this compound acts as a buffer by maintaining a stable pH in a solution. It does this by absorbing any excess hydrogen ions (H+) or hydroxide ions (OH-) that may be present in the solution. This helps to prevent any significant changes in pH that could affect the results of an experiment. Biochemical and Physiological Effects this compound has no known biochemical or physiological effects on living organisms. It is considered to be safe for use in scientific research and has no known toxic effects. Advantages and Limitations for Lab Experiments One of the main advantages of using this compound as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also relatively inexpensive and easy to prepare. However, one limitation of using this compound is that it can be affected by the presence of other compounds in a solution. This can lead to changes in pH that may affect the results of an experiment. Future Directions There are several future directions for research involving this compound. One area of interest is the development of new buffer systems that are more efficient and effective than current systems. Another area of interest is the use of this compound in the development of new drugs and therapies for various diseases. Conclusion this compound is a commonly used buffer in scientific research. It is a safe and effective way to maintain a stable pH in a solution and is widely used in molecular biology, biochemistry, and cell biology experiments. While there are limitations to its use, it remains an important tool for researchers in many fields.
properties
CAS RN |
14518-27-5 |
|---|---|
Molecular Formula |
HKNaO4P |
Molecular Weight |
158.067 g/mol |
IUPAC Name |
potassium;sodium;hydrogen phosphate |
InChI |
InChI=1S/K.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
ASHGTUMKRVIOLH-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Na+].[K+] |
Canonical SMILES |
[H+].[O-]P(=O)([O-])[O-].[Na+].[K+] |
Other CAS RN |
14518-27-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



